![molecular formula C9H9IN2O B1406464 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-57-8](/img/structure/B1406464.png)
3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the seventh position, and a methyl group at the first position of the pyrrolo[2,3-c]pyridine core. The molecular formula of this compound is C9H9IN2O and it has a molecular weight of 288.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
Pharmaceutical Research
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological activities, including:
- Anticancer Activity : Studies suggest that pyrrolopyridines exhibit cytotoxic effects against certain cancer cell lines. The presence of iodine may enhance these properties by influencing the electronic distribution within the molecule, potentially increasing its reactivity towards biological targets.
Neuroscience
Research indicates that compounds with similar structures can interact with neurotransmitter systems. Pyrrolopyridines have been studied for their effects on:
- Dopaminergic Activity : Potential implications in treating neurological disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Modulation : Investigations into their role as serotonin receptor modulators could lead to new antidepressants.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic pathways for creating more complex organic molecules. Its unique structure allows for:
- Functionalization : The iodine atom can be replaced or modified to create derivatives with enhanced properties or novel functionalities.
- Building Block for Drug Development : The compound's framework is useful in medicinal chemistry for developing new drug candidates.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyrrolopyridine derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological properties of pyrrolopyridines, researchers observed that compounds similar to this compound exhibited modulation of serotonin receptors, leading to increased serotonin levels in animal models. This finding supports the hypothesis that such compounds may be developed into therapeutic agents for mood disorders.
Mechanism of Action
The mechanism of action of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Chloro-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Comparison: 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and unsubstituted analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets .
Biological Activity
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₉IN₂O
- Molecular Weight : 288.085 g/mol
- CAS Number : 1627713-57-8
- MDL Number : MFCD31536719
The biological activity of this compound is primarily attributed to its structural features which allow for interaction with various biological targets. The presence of the iodine atom and methoxy group suggests potential for inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression.
Key Mechanisms:
- FGFR Inhibition : Compounds in the pyrrolo[2,3-c]pyridine class have shown promise as FGFR inhibitors, making them potential candidates for targeted cancer therapies.
- Cellular Pathway Modulation : In vitro studies indicate that this compound can inhibit pathways associated with tumor growth and metastasis, suggesting its role in cancer treatment.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds.
Study 1: In Vitro Efficacy
A study evaluated the efficacy of this compound in inhibiting cancer cell lines. The results demonstrated significant inhibition of cell proliferation in various cancer models, with IC50 values indicating potent activity against specific targets.
Study 2: Molecular Docking Simulations
Molecular docking studies have provided insights into the binding affinities of this compound with FGFRs. The simulations suggest that the compound binds effectively at the active site, potentially blocking receptor activation and downstream signaling pathways associated with tumor growth.
Properties
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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